Acridin-9-ylmethanol
Overview
Description
Acridin-9-ylmethanol is an organic compound with the formula C14H11NO . It falls under the category of Alcohols, Phenols, Phenol Alcohols in Organic Chemistry .
Synthesis Analysis
A series of carboxylic acids including amino acids were protected as their corresponding fluorescent ester conjugates by coupling with an environment sensitive fluorophore 9-methylacridine . The synthesis of novel analogue (Z)-N-(4-((2-(dimethylamino)-4a,10a-dihydrooxazolo[4,5-b]acridin-10(5H)-ylidene)amino)-3-methoxyphenyl)methanesulfonamide, 97 began with 2-chlorobenzo[d]oxazole, 89. After treating 89 with dimethyl amine, N,N -dimethylbenzo[d]oxazol-2-amine, 90 was produced .Molecular Structure Analysis
The molecular structure of Acridin-9-ylmethanol is characterized by its semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Chemical Reactions Analysis
Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications . The reaction of (1H-benzo[d]imidazol-2-yl)methanamine, 174 or the compound 175 with appropriate 9-aminoacridine derivatives produced the series of products 176 a-l and 177 a-d .Physical And Chemical Properties Analysis
Acridin-9-ylmethanol has a molecular weight of 209.24300 and a LogP value of 2.88030 . Its physical and chemical properties are attributed to its semi-planar heterocyclic structure .Scientific Research Applications
1. Photochemistry and Photoprotection
- Acridin-9-ylmethoxycarbonyl (Amoc) as a photochemically removable protecting group for alcohols has been synthesized. This compound demonstrates efficient photolysis under UV light, making it useful in photochemical applications (Zhuang et al., 2006).
2. Anticancer Research
- Acridine derivatives have been found to interfere with DNA synthesis and inhibit topoisomerase II. Some acridin-9-ylmethyl-thiazolidine derivatives have shown potent anticancer activity against various tumor cell lines (Pitta et al., 2013).
- Research on the acridin-9-yl moiety transfer suggests its potential role in modifying the hydrophobic core of prion protein aggregates, implicating its use in prion disease treatments (Šebestík et al., 2006).
3. DNA Interaction and Binding Studies
- Novel acridine-thiosemicarbazone derivatives have been synthesized, showing high affinity to DNA base pairs and diverse antiproliferative activities. These studies guide the development of ligands with improved DNA-binding or antiproliferative properties (Almeida et al., 2015).
4. Computational Chemistry in Chemical Phenomena
- Computational chemistry methods have been used to study the mechanism of spontaneous cyclization of Acridin-9-ylmethyl thioureas, providing insights into reaction mechanisms and molecular dynamics (Ivan, 2005).
5. Photophysical Studies
- 9-Aminoacridine derivatives have been synthesized and studied for their photophysical properties, demonstrating their sensitivity towards various micellar environments, which can be useful in understanding organized systems (Alok, 2018).
6. Photosensitization in Cancer Treatment
- 9-Phenyl acridine has been found to exhibit antitumor activity and acts as a photosensitizer with UVA radiation, potentially useful in photodynamic therapy (Hansda et al., 2020).
7. Drug Delivery Systems
- Acridin-9-methanol nanoparticles have been used as a drug delivery system for anticancer drugs, demonstrating efficient photoregulated drug release and potential in targeted intracellular controlled drug release (Jana et al., 2013).
8. Tautomerism and Spectroscopic Properties
- Studies on tautomerism of N-substituted acridin-9-amines provide insights into their physicochemical characteristics and potential applications in medicine as anticancer and antibacterial drugs (Krzymiński et al., 2020).
9. Assessment of Antitumor Candidates
- Research on the pharmacokinetics and tissue distribution of acridine derivatives like AC04 in animal models provides valuable information for their development as antitumor candidates (Pigatto et al., 2012).
10. Brain Distribution and Glioma Treatment
- 9-Amino acridine compounds have shown potential in treating malignant glioma by penetrating the blood-brain barrier and demonstrating efficacy in glioma-bearing mice models (Teitelbaum et al., 2012).
Safety And Hazards
Future Directions
Future research directions may include the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Another direction could be the optimization of RISC and radiation processes to boost luminescence efficiency .
properties
IUPAC Name |
acridin-9-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-8,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZUPQZNFZWBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311331 | |
Record name | acridin-9-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acridin-9-ylmethanol | |
CAS RN |
35426-11-0 | |
Record name | 9-Acridinemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | acridin-9-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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